molecular formula C8H10IN B13919573 2-Iodo-3,4-dimethylbenzenamine

2-Iodo-3,4-dimethylbenzenamine

Cat. No.: B13919573
M. Wt: 247.08 g/mol
InChI Key: TUGXAZHQYZVZFK-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethylbenzenamine, also known as 2-iodo-3,4-dimethylaniline, is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3,4-dimethylbenzenamine can be synthesized from 3,4-dimethylaniline through an iodination reaction. The process typically involves the use of iodine and an oxidizing agent such as sodium nitrite or hydrogen peroxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to introduce the iodine atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethylbenzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-3,4-dimethylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-3,4-dimethylbenzenamine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4,5-dimethylbenzenamine
  • 3-Iodo-2,4-dimethylbenzenamine
  • 2-Iodo-3,5-dimethylbenzenamine

Uniqueness

2-Iodo-3,4-dimethylbenzenamine is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

2-iodo-3,4-dimethylaniline

InChI

InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3

InChI Key

TUGXAZHQYZVZFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)I)C

Origin of Product

United States

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